molecular formula C9H8N2O3 B1365131 5-methoxy-1H-indazole-3-carboxylic Acid CAS No. 90417-53-1

5-methoxy-1H-indazole-3-carboxylic Acid

Cat. No.: B1365131
CAS No.: 90417-53-1
M. Wt: 192.17 g/mol
InChI Key: RSERHJPLECECPR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole-3-carboxylic Acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound, with the molecular formula C9H8N2O3, is characterized by a methoxy group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid typically involves the cyclization of ortho-aminobenzonitrile derivatives. One common method includes the reaction of 2-nitroaniline with methoxyacetic acid under acidic conditions to form the indazole ring. The reaction proceeds through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methoxy-1H-indazole-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic Acid: Similar structure but lacks the methoxy group.

    5-Methoxyindole-3-carboxylic Acid: Similar structure but with an indole ring instead of an indazole ring.

    1H-Indazole-3-carboxylic Acid: Lacks the methoxy group at the 5-position.

Uniqueness

5-Methoxy-1H-indazole-3-carboxylic Acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer specific chemical properties and biological activities. The methoxy group can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

5-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSERHJPLECECPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438881
Record name 5-methoxy-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-53-1
Record name 5-methoxy-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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